(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride
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Description
(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H13ClN2O3S and its molecular weight is 228.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
H-D-CYS(ACM)-OH HCL, also known as (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride or H-D-Cys(Acm)-OH.HCl, is a derivative of the amino acid cysteine. The primary target of this compound is the thiol group in cysteine residues in peptides and proteins . The thiol group is a critical functional group in proteins, playing a key role in the formation of disulfide bonds which contribute to the structural stability of proteins .
Mode of Action
The compound acts as a protecting group for the cysteine thiol group, preventing unwanted reactions during peptide synthesis . The acetamidomethyl (Acm) group in the compound provides protection for the thiol group in cysteine, allowing for selective reactions to occur at other sites in the peptide . This protection can be removed under specific conditions, allowing the thiol group to participate in subsequent reactions, such as the formation of disulfide bonds .
Biochemical Pathways
The use of H-D-CYS(ACM)-OH HCL facilitates the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It enables the selective formation of disulfide bonds, which are crucial for the correct folding and function of many proteins . The compound thus plays a role in the biochemical pathways involved in protein synthesis and modification .
Pharmacokinetics
The pharmacokinetics of H-D-CYS(ACM)-OH HCL are largely dependent on the context of its use. As a reagent in peptide synthesis, its absorption, distribution, metabolism, and excretion (ADME) would be primarily determined by the conditions of the synthesis . .
Result of Action
The use of H-D-CYS(ACM)-OH HCL in peptide synthesis can result in the production of peptides with precise disulfide bond patterns . This can have significant effects at the molecular and cellular level, as disulfide bonds are crucial for the structure and function of many proteins . By enabling the selective formation of these bonds, the compound can facilitate the production of functional proteins with therapeutic potential .
Action Environment
The action of H-D-CYS(ACM)-OH HCL is influenced by various environmental factors. The efficiency of the protection and deprotection of the thiol group can be affected by factors such as pH, temperature, and the presence of other reactive groups . Furthermore, the compound’s stability may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins involved in peptide synthesis. For instance, it is used to protect the thiol group of cysteine residues during the solid-phase peptide synthesis process. The Acm group can be selectively removed under mild conditions, allowing for the formation of disulfide bonds between cysteine residues. This selective deprotection is often facilitated by transition metal catalysts such as palladium(II) complexes .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By protecting the thiol group of cysteine, the compound ensures the proper folding and stability of peptides and proteins. This, in turn, influences cell signaling pathways, gene expression, and cellular metabolism. Properly folded and stable proteins are essential for various cellular functions, including enzymatic activity, signal transduction, and structural integrity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming a stable bond with the thiol group of cysteine. This bond prevents the thiol group from participating in unwanted side reactions during peptide synthesis. The Acm group can be selectively removed using transition metal catalysts, such as palladium(II) complexes, which facilitate the formation of disulfide bonds between cysteine residues. This selective deprotection is crucial for the proper folding and stability of peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, the Acm group can be selectively removed under mild conditions, allowing for the formation of disulfide bonds. Long-term studies have shown that the compound maintains its protective properties over extended periods, ensuring the integrity of cysteine residues during peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound in animal models are primarily related to its role in peptide synthesis. Different dosages of the compound can influence the efficiency of peptide synthesis and the stability of the resulting peptides and proteins. Higher dosages may lead to increased protection of cysteine residues, while lower dosages may result in incomplete protection and potential side reactions. Toxic or adverse effects at high doses have not been extensively studied, but it is important to optimize the dosage to achieve the desired protective effects without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the protection and deprotection of cysteine residues. The selective removal of the Acm group by transition metal catalysts, such as palladium(II) complexes, is a key step in the metabolic pathway. This process allows for the formation of disulfide bonds and the proper folding of peptides and proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is primarily localized to the cytoplasm, where it participates in peptide synthesis. Its distribution within cells ensures the protection of cysteine residues during the synthesis process, preventing unwanted side reactions and ensuring the proper folding and stability of peptides and proteins .
Subcellular Localization
This compound is primarily localized to the cytoplasm, where it exerts its protective effects on cysteine residues during peptide synthesis. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity is mainly confined to the cytoplasm, where it interacts with enzymes and proteins involved in peptide synthesis .
Properties
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWPOAKLKGUXDD-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.